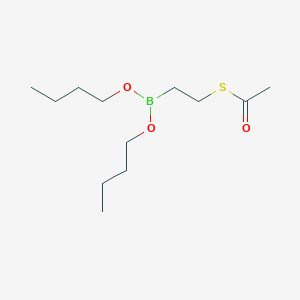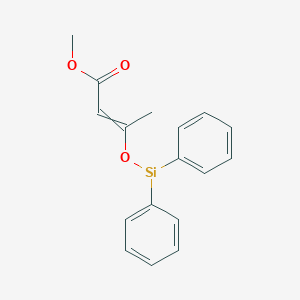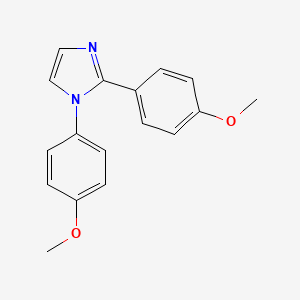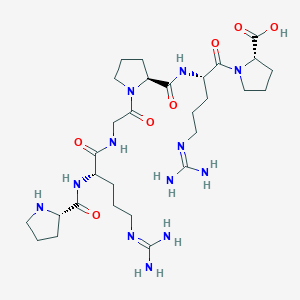
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is an organic compound with a unique structure that includes both ethenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylhex-2-ene-1,6-diol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ethenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Thionyl chloride in anhydrous conditions to replace hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 5-ethyl-2,5-dimethylhex-2-ene-1,6-diol.
Substitution: Formation of 5-ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its derivatives could potentially exhibit antimicrobial or anticancer properties.
Medicine
In medicine, this compound and its derivatives are studied for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of ethenyl and hydroxyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhex-2-ene-1,6-diol: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenyl-2,5-dimethylhexane-1,6-diol: Similar structure but with a saturated carbon chain, leading to different chemical properties.
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-dichloride:
Uniqueness
5-Ethenyl-2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both ethenyl and dimethyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
879090-06-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5-ethenyl-2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,8-12)6-5-9(2)7-11/h4-5,11-12H,1,6-8H2,2-3H3 |
InChI-Schlüssel |
NULPVPHFVVJYFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(CO)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)



![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)



![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
